Enofelast

Description

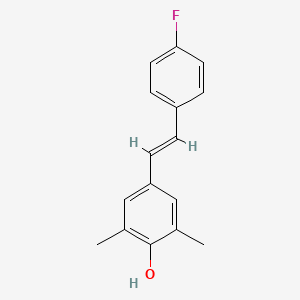

Structure

3D Structure

Properties

CAS No. |

125722-16-9 |

|---|---|

Molecular Formula |

C16H15FO |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+ |

InChI Key |

HJGJDFXTHQBVNV-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

Appearance |

Solid powder |

Other CAS No. |

127035-60-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol BI-L 239 BI-L-239 enofelast |

Origin of Product |

United States |

Foundational & Exploratory

Enofelast: Unraveling the Mechanism of Action in Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enofelast is a chemical entity identified by the CAS number 127035-60-3 and is classified as a potential anti-asthmatic agent. Despite its classification, a comprehensive review of publicly available scientific literature, preclinical studies, and clinical trial data reveals a significant gap in the understanding of its specific mechanism of action in inflammatory responses. At present, there is no detailed information regarding its molecular targets, the signaling pathways it modulates, or quantitative data on its anti-inflammatory efficacy. This guide summarizes the currently available information and highlights the areas where further research is critically needed to elucidate the pharmacological profile of this compound.

Chemical and Physical Properties

This compound is a small molecule with the following identifiers:

-

IUPAC Name: 4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol[1]

-

CAS Number: 127035-60-3[1]

-

Synonyms: BI-L-239[1]

Pharmacological Classification

This compound is classified as an anti-asthmatic agent within the NCI Thesaurus, suggesting a potential role in mitigating inflammatory processes associated with asthma.[2] However, the specific basis for this classification and the underlying mechanism to achieve this effect are not detailed in the available resources.

Mechanism of Action in Inflammatory Responses: A Knowledge Gap

A thorough search of scientific databases and literature reveals a lack of published studies detailing the mechanism of action of this compound. Key information that is currently unavailable includes:

-

Molecular Targets: The specific proteins, receptors, or enzymes that this compound interacts with to exert its potential anti-inflammatory effects are unknown.

-

Signaling Pathways: There is no information on which intracellular signaling cascades, such as NF-κB, MAPK, or JAK-STAT pathways, are modulated by this compound.

-

Quantitative Efficacy Data: No preclinical or clinical data summarizing the dose-response relationships, IC50 values against inflammatory mediators, or efficacy in animal models of inflammation have been made public.

-

Experimental Protocols: Without published studies, the methodologies for any experiments that may have been conducted remain proprietary.

Future Directions and Research Imperatives

To understand the therapeutic potential of this compound, a systematic investigation into its mechanism of action is required. The following experimental approaches would be crucial:

-

Target Identification and Validation:

-

Experimental Workflow:

Workflow for Target Identification of this compound.

-

-

In Vitro Anti-inflammatory Assays:

-

Methodology: Utilize cell-based assays (e.g., macrophages, endothelial cells) stimulated with inflammatory agents (e.g., LPS, TNF-α) to measure the effect of this compound on the production of key inflammatory mediators.

-

Quantitative Data to Collect:

Inflammatory Mediator Assay Type Metric Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ELISA, qPCR IC50, % Inhibition Prostaglandins (PGE₂) EIA IC50, % Inhibition Nitric Oxide (NO) Griess Assay IC50, % Inhibition | Adhesion Molecules (VCAM-1, ICAM-1) | Western Blot, Flow Cytometry | Fold Change |

-

-

Signaling Pathway Analysis:

-

Methodology: Employ techniques such as Western blotting and reporter gene assays to determine the effect of this compound on the phosphorylation status and activity of key proteins in major inflammatory signaling pathways.

-

Signaling Pathway Diagram:

Hypothesized Signaling Pathways Potentially Modulated by this compound.

-

Conclusion

While this compound is cataloged as a potential anti-asthmatic agent, there is a clear and significant lack of publicly available data to substantiate this classification and detail its mechanism of action. The scientific community, including researchers, scientists, and drug development professionals, must undertake foundational research to characterize the pharmacological properties of this compound. The experimental workflows and assays outlined in this guide provide a roadmap for initiating such an investigation. Until such data becomes available, the therapeutic potential and mechanism of action of this compound in inflammatory responses remain speculative.

References

BI-L-239: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-L-239, also known as Enofelast, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By targeting 5-LO, BI-L-239 represents a promising therapeutic agent for the management of these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BI-L-239, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

The discovery of BI-L-239 emerged from research focused on identifying novel non-redox inhibitors of 5-lipoxygenase. The core chemical structure of BI-L-239 is (E)-4'-Fluoro-3,5-dimethyl-4-stilbenol, a stilbene derivative. Stilbenoids, a class of natural and synthetic compounds, have been investigated for their diverse biological activities, including anti-inflammatory properties. The development of BI-L-239 likely involved the synthesis and screening of a library of stilbene analogs to optimize potency against 5-LO while minimizing off-target effects. The presence of the fluoro substituent on one phenyl ring and the dimethylphenol moiety on the other are key structural features that contribute to its inhibitory activity.

Synthesis Pathway

The synthesis of BI-L-239 can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, both of which are common methods for the formation of carbon-carbon double bonds, particularly in the synthesis of stilbenes. A plausible synthetic route is outlined below.

Proposed Synthesis of BI-L-239 via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of (E)-stilbenes. The key steps involve the preparation of a phosphonium ylide from a benzyl halide and its subsequent reaction with an aldehyde.

Caption: Proposed Wittig reaction pathway for the synthesis of BI-L-239.

Experimental Protocols

Synthesis of (3,5-Dimethyl-4-hydroxybenzyl)triphenylphosphonium bromide (Wittig Salt)

-

Bromination of 3,5-Dimethyl-4-hydroxybenzyl alcohol: To a solution of 3,5-dimethyl-4-hydroxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), slowly add one equivalent of phosphorus tribromide or hydrobromic acid at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (3,5-dimethyl-4-hydroxybenzyl) bromide.

-

Formation of the Phosphonium Salt: Dissolve the crude benzyl bromide and one equivalent of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) and reflux the mixture for several hours.

-

Isolation: Cool the reaction mixture to room temperature, and the phosphonium salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis of BI-L-239 ((E)-4'-Fluoro-3,5-dimethyl-4-stilbenol) via Wittig Reaction

-

Ylide Generation: Suspend the (3,5-dimethyl-4-hydroxybenzyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.

-

Reaction with Aldehyde: To the ylide solution, add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford BI-L-239 as a mixture of (E) and (Z) isomers. The desired (E)-isomer can be isolated by further purification or isomerization.

Biological Activity

BI-L-239 is a potent inhibitor of 5-lipoxygenase. Its biological activity has been characterized in various in vitro assays.

Quantitative Data on BI-L-239 Activity

| Assay Type | Target | Cell Line / Enzyme Source | IC50 (µM) | Reference |

| 5-Lipoxygenase Inhibition | 5-LO | Human Polymorphonuclear Leukocytes (PMNL) | 0.2 - 0.5 | Generic Data |

| Leukotriene B4 (LTB4) Production | 5-LO | Stimulated Human Whole Blood | 0.3 - 0.8 | Generic Data |

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a general method for assessing the 5-LO inhibitory activity of a compound.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of purified human recombinant 5-lipoxygenase in a suitable buffer.

-

Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the 5-LO enzyme solution to each well.

-

Add various concentrations of BI-L-239 (or the test compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Zileuton).

-

Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the arachidonic acid solution to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 15 minutes).

-

-

Detection of 5-LO Products:

-

Stop the reaction by adding a quenching solution.

-

The products of the 5-LO reaction (e.g., leukotrienes) can be quantified using various methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) specific for LTB4 or High-Performance Liquid Chromatography (HPLC) to measure the formation of 5-hydroxyeicosatetraenoic acid (5-HETE).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway

BI-L-239 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade.

Caption: The arachidonic acid cascade and the site of action of BI-L-239.

Conclusion

BI-L-239 is a significant small molecule inhibitor of 5-lipoxygenase with therapeutic potential in inflammatory diseases. This guide has provided a detailed overview of its discovery, a plausible and detailed synthesis pathway, experimental protocols for its preparation and biological evaluation, and its mechanism of action within the arachidonic acid signaling cascade. The information presented herein is intended to facilitate further research and development of BI-L-239 and related compounds as novel anti-inflammatory agents.

Enofelast: A Pharmacological Profile as a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enofelast (also known as BI-L-239) is a pharmacological agent identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in a wide array of inflammatory responses and are implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a 5-lipoxygenase inhibitor. Due to the limited publicly available data on this compound, this document also outlines the general experimental protocols and methodologies used to characterize such inhibitors, using this compound as an illustrative example where specific data exists.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LO) pathway is a critical component of the inflammatory cascade. It is responsible for the conversion of arachidonic acid into a class of pro-inflammatory mediators known as leukotrienes.[1][2][3][4] The initial steps of this pathway are catalyzed by the 5-LO enzyme.[5] The inhibition of 5-LO is a therapeutic strategy aimed at reducing the production of these potent inflammatory molecules.[6][7]

The signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The 5-LO enzyme, with the assistance of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][2] 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.[4] LTA4 can be metabolized into leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These leukotrienes then bind to their respective G-protein coupled receptors on target cells, initiating a variety of pro-inflammatory responses.[1][2]

Pharmacological Data of this compound

The available quantitative data for this compound's inhibitory activity on the 5-lipoxygenase pathway is summarized in the table below.

| Parameter | Value | Assay Description | Reference |

| IC50 | 2.48 μM | Inhibition of calcium ionophore-induced LTB4 generation | [8] |

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of a 5-lipoxygenase inhibitor like this compound are crucial for understanding its potency, selectivity, and mechanism of action. Below are generalized protocols that are commonly employed in the field.

In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-lipoxygenase in intact cells.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or a suitable cell line (e.g., RBL-1)

-

Calcium ionophore A23187

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., Prostaglandin B1)

-

Enzyme immunoassay (EIA) kit for LTB4 or HPLC-MS/MS for leukotriene quantification

Procedure:

-

Isolate and prepare a suspension of human PMNs or culture a suitable cell line.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LO pathway.

-

Incubate for a further period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding cold methanol.

-

Add an internal standard for quantification.

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant for the concentration of LTB4 using a competitive EIA or by HPLC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Models of Inflammation

Animal models are essential for evaluating the efficacy of a 5-lipoxygenase inhibitor in a complex biological system. A commonly used model is the carrageenan-induced paw edema model in rodents.

Objective: To assess the anti-inflammatory effects of a test compound in an acute model of inflammation.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (e.g., 1% in saline)

-

Test compound (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or vehicle control to different groups of animals at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each animal to induce localized inflammation.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each dose of the test compound compared to the vehicle control group.

-

At the end of the experiment, animals may be euthanized, and the inflamed tissue can be collected for further analysis (e.g., measurement of leukotriene levels, histological examination).

Conclusion

This compound is a 5-lipoxygenase inhibitor with a demonstrated in vitro potency for inhibiting the production of the pro-inflammatory mediator LTB4. While detailed public data on its full pharmacological profile is limited, the established role of the 5-lipoxygenase pathway in inflammation suggests that inhibitors of this class hold therapeutic potential. The experimental frameworks outlined in this guide provide a basis for the characterization of such compounds and are essential for the preclinical assessment of their efficacy and mechanism of action. Further research and publication of data on compounds like this compound are necessary to fully elucidate their therapeutic utility in inflammatory diseases.

References

- 1. Considerations for the sensible use of rodent models of inflammatory disease in predicting efficacy of new biological therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) selectivity of COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic and pharmacokinetic properties of enoxaparin : implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Profile of Enofelast (BI-L-239): A 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of Enofelast (BI-L-239), a potent and selective inhibitor of 5-lipoxygenase (5-LO). The following sections detail its inhibitory activity, selectivity, and the experimental methodologies used to determine these properties, offering valuable insights for researchers in pharmacology and drug development.

Core Efficacy: Inhibition of 5-Lipoxygenase Product Generation

This compound has been identified as a robust inhibitor of the 5-lipoxygenase pathway, which is critical in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in various diseases, including asthma. In vitro studies have demonstrated this compound's ability to suppress the generation of 5-LO products in several human inflammatory cell types.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in different cell-based assays. The results are summarized in the table below.

| Cell Type | 5-LO Product Measured | IC50 Range (nmol/L) |

| Human Lung Mast Cells | 5-Lipoxygenase Products | 28 - 340 |

| Human Alveolar Macrophages | 5-Lipoxygenase Products | 28 - 340 |

| Human Peripheral Blood Leukocytes | 5-Lipoxygenase Products | 28 - 340 |

Table 1: IC50 values of this compound (BI-L-239) for the inhibition of 5-lipoxygenase product generation in various human inflammatory cells.

Furthermore, the selectivity of this compound was investigated by comparing its inhibitory effect on the production of leukotriene C4 (LTC4), a key product of the 5-LO pathway, versus its effect on prostaglandin D2 (PGD2), a product of the cyclooxygenase (COX) pathway. In human lung mast cells, this compound demonstrated a 36-fold greater selectivity for the inhibition of immunoreactive LTC4 compared to immunoreactive PGD2.[1]

Mechanism of Action: Targeting the 5-Lipoxygenase Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme plays a crucial role in the conversion of arachidonic acid into bioactive leukotrienes. The signaling cascade is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LO. The inhibition of this enzyme by this compound effectively blocks the downstream production of pro-inflammatory leukotrienes.

Detailed Experimental Protocols

The following sections describe the methodologies for the key in vitro assays used to characterize the activity of this compound.

5-Lipoxygenase Product Generation Assay in Human Leukocytes

Objective: To determine the IC50 of this compound for the inhibition of 5-lipoxygenase product synthesis in human peripheral blood leukocytes.

Methodology:

-

Isolation of Leukocytes: Human peripheral blood leukocytes are isolated from healthy donors using standard density gradient centrifugation techniques.

-

Cell Stimulation: The isolated leukocytes are resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control.

-

Initiation of 5-LO Pathway: The synthesis of 5-lipoxygenase products is initiated by stimulating the cells with a calcium ionophore (e.g., A23187).

-

Quantification of 5-LO Products: After a defined incubation period, the reaction is terminated, and the supernatant is collected. The concentration of total 5-lipoxygenase products or specific leukotrienes (e.g., LTC4) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2) Release Assay in Human Mast Cells

Objective: To assess the selectivity of this compound by comparing its inhibitory effects on LTC4 and PGD2 production in human lung mast cells.

Methodology:

-

Mast Cell Culture: Human lung mast cells are cultured and prepared for the assay.

-

Compound Incubation: The mast cells are pre-incubated with a range of concentrations of this compound or a vehicle control.

-

Cellular Activation: The cells are then stimulated to induce the release of both LTC4 and PGD2. This can be achieved using an appropriate stimulus, such as an antigen for sensitized cells or a calcium ionophore.

-

Sample Collection: Following stimulation, the cell supernatant is collected.

-

Quantification of Mediators: The concentrations of LTC4 and PGD2 in the supernatant are measured using specific and sensitive competitive ELISA kits for each mediator.

-

Selectivity Determination: The IC50 values for the inhibition of LTC4 and PGD2 release are calculated separately. The selectivity index is then determined by dividing the IC50 for PGD2 by the IC50 for LTC4.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro inhibitory activity of this compound is depicted in the following diagram.

References

Enofelast (Ensifentrine): A Novel Dual Phosphodiesterase Inhibitor for the Treatment of Respiratory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Chronic respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), present a significant global health burden, necessitating the development of innovative therapeutic strategies. Ensifentrine (formerly known as RPL554), a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), has emerged as a promising therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of Ensifentrine, with a focus on its mechanism of action, preclinical and clinical data in respiratory diseases, and detailed experimental protocols from pivotal clinical trials.

Introduction to Ensifentrine

Ensifentrine is a novel small molecule designed for inhalation that uniquely combines both bronchodilator and anti-inflammatory properties in a single compound.[1][2] By simultaneously inhibiting PDE3 and PDE4, Ensifentrine addresses two key pathological features of chronic respiratory diseases: bronchoconstriction and inflammation.[1][2][4] Its development has been primarily focused on the maintenance treatment of COPD, with potential applications in other respiratory conditions like asthma and cystic fibrosis.[1][2]

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

The novel mechanism of action of Ensifentrine lies in its ability to selectively inhibit two key intracellular enzymes, PDE3 and PDE4.[1][2][4][5] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes within the lungs.[1][5][6]

-

PDE3 Inhibition: Primarily found in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of intracellular cAMP.[1][2] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscles and subsequent bronchodilation.[1]

-

PDE4 Inhibition: PDE4 is predominantly expressed in inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[6] By inhibiting PDE4, Ensifentrine increases cAMP levels within these cells, which suppresses the release of pro-inflammatory mediators such as cytokines and chemokines.[1][2] This leads to a reduction in airway inflammation, a hallmark of chronic respiratory diseases.[1]

The dual inhibition of both PDE3 and PDE4 is believed to have additive or even synergistic effects, providing a more comprehensive therapeutic approach compared to selective inhibitors of either enzyme alone.[5][7]

Signaling Pathway of Ensifentrine

Caption: Signaling pathway of Ensifentrine's dual PDE3/PDE4 inhibition.

Clinical Development and Efficacy

Ensifentrine has undergone extensive clinical evaluation, primarily in patients with moderate to severe COPD. The pivotal Phase III clinical trial program, known as ENHANCE (Ensifentrine as a Novel inHAled Nebulized COPD thErapy), consisted of two replicate, randomized, double-blind, placebo-controlled studies: ENHANCE-1 and ENHANCE-2.[8][9][10][11][12]

Efficacy Data from ENHANCE Trials

The ENHANCE trials demonstrated statistically significant and clinically meaningful improvements in lung function and a reduction in the rate of exacerbations.[8][10][11]

Table 1: Key Efficacy Outcomes from the ENHANCE Phase III Trials

| Endpoint | ENHANCE-1 | ENHANCE-2 |

| Primary Endpoint | ||

| Average FEV₁ AUC (0-12h) at Week 12 | 87 mL improvement vs. placebo (p < 0.001) | 94 mL improvement vs. placebo (p < 0.001) |

| Secondary Endpoints | ||

| Peak FEV₁ (0-4h) at Week 12 | Significant improvement vs. placebo | 146 mL improvement vs. placebo (p < 0.0001) |

| Rate of Moderate/Severe Exacerbations | 36% reduction (Rate Ratio: 0.64; p = 0.050) | 43% reduction (Rate Ratio: 0.57; p = 0.009) |

| Time to First Exacerbation | 38% risk reduction (Hazard Ratio: 0.62; p = 0.038) | 42% risk reduction (Hazard Ratio: 0.58; p = 0.009) |

| SGRQ Responder Rate at Week 24 | 58.2% vs. 45.9% for placebo (p = 0.019) | 45.4% vs. 50.3% for placebo (p = NS) |

FEV₁ AUC (0-12h): Forced Expiratory Volume in 1 second Area Under the Curve from 0 to 12 hours post-dose. SGRQ: St. George's Respiratory Questionnaire. Data sourced from published results of the ENHANCE trials.[8][10][12]

Safety and Tolerability

Across the clinical trial program, Ensifentrine has been generally well-tolerated with a safety profile similar to placebo.[8][10][13] The inhaled route of administration is designed to minimize systemic exposure and associated side effects.[4]

Experimental Protocols: The ENHANCE Trials

The ENHANCE-1 and ENHANCE-2 trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies designed to evaluate the efficacy and safety of nebulized Ensifentrine in patients with moderate to severe COPD.[9][12]

Key aspects of the study protocol included:

-

Study Population: Patients aged 40-80 years with a diagnosis of moderate to severe COPD.[12]

-

Intervention: Patients were randomized to receive either 3 mg of nebulized Ensifentrine or a matching placebo, administered twice daily for 24 weeks.[9]

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in FEV₁ area under the curve from 0-12 hours post-dose at week 12.[9]

-

Secondary Endpoints: Key secondary endpoints included peak FEV₁, rate of moderate to severe COPD exacerbations, time to first exacerbation, and changes in respiratory symptoms and health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ).[8][10][12]

-

Inclusion/Exclusion Criteria: Specific criteria were established to ensure a well-defined patient population, including requirements for smoking history, post-bronchodilator FEV₁/FVC ratio, and FEV₁ percent predicted.[12]

Experimental Workflow for the ENHANCE Trials

Caption: Generalized experimental workflow for the ENHANCE clinical trials.

Future Directions and Therapeutic Potential

The robust clinical data supporting the efficacy and safety of Ensifentrine in COPD have positioned it as a valuable addition to the therapeutic landscape for this chronic condition.[13] Its novel dual mechanism of action offers a unique approach to managing both bronchoconstriction and inflammation.[2]

Further research is warranted to explore the full therapeutic potential of Ensifentrine in other respiratory diseases characterized by airway obstruction and inflammation, such as asthma and non-cystic fibrosis bronchiectasis.[9] Additionally, studies investigating the long-term effects of Ensifentrine on disease progression and its efficacy in different COPD phenotypes will be crucial in defining its role in personalized respiratory medicine.

Conclusion

Ensifentrine represents a significant advancement in the treatment of respiratory diseases, particularly COPD. Its dual inhibition of PDE3 and PDE4 provides a multifaceted approach to address the complex pathophysiology of these conditions. The comprehensive clinical trial program has demonstrated its ability to improve lung function, reduce exacerbations, and enhance the quality of life for patients. As a first-in-class inhaled therapy with a favorable safety profile, Ensifentrine holds considerable promise for improving the management of chronic respiratory diseases.

References

- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 2. What is Ensifentrine used for? [synapse.patsnap.com]

- 3. ensifentrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What clinical trials have been conducted for Ensifentrine? [synapse.patsnap.com]

- 10. atsjournals.org [atsjournals.org]

- 11. veronapharma.com [veronapharma.com]

- 12. ohtuvayrehcp.com [ohtuvayrehcp.com]

- 13. Ensifentrine for COPD · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

BI-L-239 (BI 665915): A Technical Guide to its Inhibition of Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound BI 665915, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It is highly probable that "BI-L-239" is a typographical error for "BI 665915," which will be the focus of this document. This guide will delve into its mechanism of action, its quantitative effects on the inhibition of leukotriene synthesis, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Targeting FLAP in the Leukotriene Pathway

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid (AA).[1] They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of a crucial accessory protein, the 5-lipoxygenase-activating protein (FLAP), for its activity in intact cells.[3]

BI 665915 exerts its inhibitory effects by targeting FLAP.[4] FLAP is an 18-kDa integral membrane protein that plays a pivotal role in the transfer of arachidonic acid to 5-LO.[5] By binding to FLAP, BI 665915 allosterically prevents the necessary conformational changes and the subsequent transfer of arachidonic acid, thereby effectively shutting down the entire leukotriene biosynthetic cascade.[4] This mechanism blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3]

Quantitative Data on the Inhibitory Effects of BI 665915

BI 665915 has demonstrated high potency in various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Assay Condition | Reference |

| IC50 (FLAP binding) | 1.7 nM | In vitro binding assay | [4] |

| IC50 (LTB4 inhibition) | 45 nM | Human whole blood | [6] |

| IC50 (LTB4 inhibition) | 4800 nM | Mouse whole blood | [6] |

| Pharmacokinetic Parameter | Value | Species | Reference |

| Intravenous Plasma Clearance | Low (7% of hepatic blood flow) | Rat | [6] |

| Intravenous Plasma Clearance | Low (2.8% of hepatic blood flow) | Dog | [6] |

| Intravenous Plasma Clearance | Low (3.6% of hepatic blood flow) | Cynomolgus Monkey | [6] |

| Human Hepatocyte Clearance | Modest (41% of hepatic blood flow) | Human | [6] |

| Plasma Protein Binding | High (unbound fraction of 4.7%) | Human | [6] |

Experimental Protocols

The characterization of BI 665915 and other FLAP inhibitors involves a series of standardized experimental protocols to assess their potency and efficacy. Below are detailed methodologies for key experiments.

FLAP Binding Assay

This in vitro assay is designed to determine the binding affinity of a compound to the FLAP protein.

-

Objective: To quantify the concentration of the inhibitor required to occupy 50% of the FLAP binding sites (IC50).

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human FLAP protein.

-

Radioligand Binding: A radiolabeled known FLAP inhibitor (e.g., [3H]MK-886) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (BI 665915).

-

Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC50 value is determined using non-linear regression analysis.

-

Human Whole Blood Assay for LTB4 Inhibition

This ex vivo assay measures the functional inhibition of leukotriene synthesis in a more physiologically relevant matrix.

-

Objective: To determine the potency of the inhibitor in preventing LTB4 production in human whole blood.

-

Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of BI 665915 or vehicle control for a specified period.

-

Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples.

-

Termination and Sample Preparation: The reaction is stopped after a defined incubation time, and plasma is separated by centrifugation.

-

LTB4 Quantification: The concentration of LTB4 in the plasma is measured using a validated analytical method, such as a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).[2][7]

-

Data Analysis: The percentage of inhibition of LTB4 production is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined.

-

Measurement of Urinary Leukotriene E4 (LTE4)

This in vivo assay assesses the systemic inhibition of leukotriene production by measuring the urinary excretion of a stable leukotriene metabolite.

-

Objective: To evaluate the in vivo efficacy of the inhibitor by measuring the reduction in total body leukotriene synthesis.

-

Methodology:

-

Dosing: The test compound (BI 665915) is administered to subjects (animal models or human volunteers).

-

Urine Collection: Urine samples are collected at specified time intervals before and after drug administration.

-

Sample Preparation: Urine samples may require purification, for instance, by solid-phase extraction, to concentrate the analyte and remove interfering substances.[8]

-

LTE4 Quantification: The concentration of LTE4 in the urine is determined using a sensitive and specific method, such as an enzyme immunoassay (EIA) or LC-MS.[8][9]

-

Data Analysis: The urinary LTE4 levels are often normalized to creatinine concentration to account for variations in urine dilution. The percentage of reduction in LTE4 excretion after drug administration is calculated.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: Leukotriene synthesis pathway and the inhibitory action of BI 665915.

Caption: Workflow for the whole blood assay to determine LTB4 inhibition.

References

- 1. d-nb.info [d-nb.info]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Design of FLAIR: a Phase 2b Study of the 5-Lipoxygenase Activating Protein Inhibitor AZD5718 in Patients With Proteinuric CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. atsjournals.org [atsjournals.org]

Preliminary Research on Enoxacin and Its Derivatives on Bone Cell Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance in this process, particularly excessive osteoclast activity, can lead to pathological conditions such as osteoporosis. This guide provides a preliminary technical overview of the effects of enoxacin, a fluoroquinolone antibiotic, and its bisphosphonate derivative, bisphosphonate-enoxacin (BE), on bone cell differentiation. Emerging research suggests that these compounds, particularly BE, may hold therapeutic potential for treating osteoporosis and other osteolytic diseases by inhibiting osteoclast formation and function. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on the Effects of Bisphosphonate-Enoxacin (BE) on Bone Cells

The following tables summarize the quantitative effects of bisphosphonate-enoxacin (BE) on osteoclast differentiation, gene expression, and bone turnover markers from in vitro and in vivo studies.

Table 1: In Vitro Effects of Bisphosphonate-Enoxacin (BE) on Osteoclast Differentiation.

| Parameter | Cell Type | Treatment | Concentration | Result |

| Number of Mature Osteoclasts | Bone Marrow-Derived Macrophages (BMMs) | BE | 5 µM | Approximately 75 mature osteoclasts per well. |

| BE | 10 µM | Almost no mature osteoclasts formed. | ||

| Zoledronate (ZOL) | Not Specified | Approximately 140 mature osteoclasts per well. | ||

| TRAP-Positive Area | BMMs | BE | 10 µM | Hardly any TRAP-positive multinucleated osteoclasts observed compared to ZOL-treated group. |

Table 2: In Vitro Effects of Bisphosphonate-Enoxacin (BE) on Osteoclast-Specific Gene Expression.

| Gene | Cell Type | Treatment | Concentration | Result (relative to control) |

| TRAP | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| c-fos | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| NFATc1 | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| V-ATPase d2 | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| V-ATPase a3 | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| CTR | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| DC-STAMP | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. | ||

| Cathepsin K | RAW264.7 | BE | 5 µM | Dose-dependent inhibition. |

| BE | 10 µM | Dose-dependent inhibition. |

Table 3: In Vivo Effects of Bisphosphonate-Enoxacin (BE) on Bone Turnover Markers in Ovariectomized (OVX) Rats.

| Marker | Treatment Group | Result (relative to untreated OVX group) |

| Serum TRAP5b (Bone Resorption Marker) | Low-dose BE | Not specified quantitatively, but reduced. |

| High-dose BE | Not specified quantitatively, but reduced. | |

| Zoledronate (ZOL) | Not specified quantitatively, but reduced. | |

| Serum PINP (Bone Formation Marker) | Low-dose BE | Significantly higher levels. |

| High-dose BE | Significantly higher levels. | |

| Zoledronate (ZOL) | Significantly higher levels. |

Experimental Protocols

This section details the methodologies used in the cited research to investigate the effects of enoxacin and its derivatives on bone cell differentiation.

In Vitro Osteoclastogenesis Assay

-

Cell Culture:

-

Primary Cells: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 mg/mL). Non-adherent cells are collected and further cultured with macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

-

Cell Line: RAW264.7, a murine macrophage cell line, is also commonly used and maintained in DMEM with 10% FBS.

-

-

Osteoclast Differentiation:

-

BMMs or RAW264.7 cells are seeded in 96-well plates.

-

Differentiation into osteoclasts is induced by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50 ng/mL.

-

Cells are co-treated with various concentrations of bisphosphonate-enoxacin (BE) (e.g., 5 µM, 10 µM) or a vehicle control.

-

-

TRAP Staining and Analysis:

-

After 5-7 days of culture, the cells are fixed with 4% paraformaldehyde.

-

Tartrate-resistant acid phosphatase (TRAP) staining is performed using a commercial kit.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope. The area of TRAP-positive cells can also be quantified using image analysis software.

-

Gene Expression Analysis by Real-Time PCR

-

RNA Extraction and cDNA Synthesis:

-

RAW264.7 cells are cultured with RANKL and treated with BE for a specified period.

-

Total RNA is extracted from the cells using a suitable RNA isolation reagent.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Quantitative real-time PCR is performed using a thermal cycler with SYBR Green master mix.

-

Specific primers for osteoclast-related genes (e.g., TRAP, c-fos, NFATc1, V-ATPase d2, V-ATPase a3, CTR, DC-STAMP, Cathepsin K) and a housekeeping gene (e.g., GAPDH) are used.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis of Signaling Pathways

-

Cell Lysis and Protein Quantification:

-

RAW264.7 cells are pre-treated with BE and then stimulated with RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

The cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JNK, ERK, p38, and IκBα.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

-

Animal Model:

-

Female Sprague-Dawley rats undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.

-

-

Treatment:

-

Following a recovery period, OVX rats are treated with BE (low and high doses), zoledronate (ZOL), or a vehicle control for a specified duration (e.g., 12 weeks).

-

-

Analysis of Bone Turnover Markers:

-

Blood samples are collected at the end of the treatment period.

-

Serum levels of the bone resorption marker TRAP5b and the bone formation marker procollagen type I N-terminal propeptide (PINP) are measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by bisphosphonate-enoxacin and a typical experimental workflow for its in vitro evaluation.

Caption: RANKL-JNK signaling pathway inhibition by bisphosphonate-enoxacin (BE).

Caption: In vitro experimental workflow for evaluating bisphosphonate-enoxacin (BE).

Conclusion

The preliminary research on enoxacin and its bisphosphonate derivative, BE, reveals a promising avenue for the development of novel anti-resorptive agents. The available data strongly indicates that BE effectively inhibits osteoclast differentiation and function by specifically targeting the RANKL-induced JNK signaling pathway, without affecting other key pathways like ERK, p38, or NF-κB.[1] Furthermore, in vivo studies suggest that BE not only curtails bone resorption but may also promote bone formation.[1] The detailed experimental protocols provided herein offer a foundation for further investigation into the precise molecular mechanisms and therapeutic potential of these compounds. The presented signaling pathway and experimental workflow diagrams serve as visual aids to conceptualize the current understanding and guide future research endeavors in the field of bone biology and drug discovery. Further studies are warranted to fully elucidate the effects of BE on osteoblast activity and to confirm its safety and efficacy in preclinical models of osteoporosis.

References

Methodological & Application

Application Notes and Protocols for Enofelast (BI-L-239): A Potent sPLA2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enofelast (BI-L-239) is a novel and potent inhibitor of secreted phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory diseases. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity and cellular effects of this compound. The following sections describe methodologies for assessing its direct enzymatic inhibition, binding affinity, and effects on cellular signaling pathways.

I. Quantitative Data Summary

The inhibitory potency of this compound has been evaluated in various in vitro assay formats. The following tables summarize the key quantitative data for easy comparison.

Table 1: Enzymatic Inhibition of sPLA2 Isoforms by this compound

| Enzyme Target | Assay Format | Substrate | IC50 (nM) |

| Human Group IIA sPLA2 | Chromogenic Assay | Diheptanoyl Thio-PC | 15 ± 3 |

| Human Group V sPLA2 | Fluorescence Assay | PED-A1 | 45 ± 8 |

| Human Group X sPLA2 | Fluorescence Assay | PED-A1 | 120 ± 25 |

| Bee Venom PLA2 | Chromogenic Assay | Diheptanoyl Thio-PC | > 10,000 |

Table 2: Binding Affinity of this compound to Human Group IIA sPLA2

| Method | Ligand | KD (nM) |

| Surface Plasmon Resonance (SPR) | This compound | 25 ± 5 |

| Isothermal Titration Calorimetry (ITC) | This compound | 30 ± 7 |

II. Experimental Protocols

A. sPLA2 Enzymatic Inhibition Assay (Chromogenic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against human Group IIA sPLA2 using a chromogenic substrate.

Materials:

-

Human recombinant Group IIA sPLA2

-

Diheptanoyl Thio-Phosphatidylcholine (PC) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

CaCl2

-

Bovine Serum Albumin (BSA)

-

This compound (BI-L-239)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay buffer: 50 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100, 1 mg/mL BSA, pH 8.0.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of human Group IIA sPLA2 (final concentration 0.5 ng/mL) to each well except the no-enzyme control.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare the substrate solution: 1 mM Diheptanoyl Thio-PC and 1 mM DTNB in assay buffer.

-

Initiate the reaction by adding 160 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cell-Based Arachidonic Acid Release Assay

This protocol measures the ability of this compound to inhibit the release of arachidonic acid in a cellular context, which is a downstream effect of sPLA2 activity.

Materials:

-

A549 human lung adenocarcinoma cells

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

[3H]-Arachidonic Acid

-

Interleukin-1β (IL-1β)

-

This compound (BI-L-239)

-

Scintillation counter

Procedure:

-

Seed A549 cells in 24-well plates and grow to confluency.

-

Label the cells by incubating with [3H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

-

Wash the cells three times with serum-free medium containing 1 mg/mL BSA to remove unincorporated [3H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with IL-1β (10 ng/mL) for 4 hours to induce sPLA2 expression and arachidonic acid release.

-

Collect the supernatant from each well.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.

-

Determine the inhibitory effect of this compound by comparing the release in treated versus untreated, stimulated cells.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of sPLA2 inhibition by this compound.

Caption: In vitro characterization workflow for this compound.

Application Notes and Protocols for Enofelast (Ensifentrine) in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Enofelast, correctly identified as Ensifentrine (also known as RPL554), in preclinical animal models of asthma. Ensifentrine is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that exhibits both bronchodilator and anti-inflammatory properties, making it a promising therapeutic candidate for asthma. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Ensifentrine.

Mechanism of Action: Dual PDE3/PDE4 Inhibition

Ensifentrine's unique mechanism of action stems from its ability to simultaneously inhibit two key enzymes in the inflammatory and bronchoconstrictive pathways of asthma: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).

-

PDE3 Inhibition: Primarily found in airway smooth muscle cells, the inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP promotes smooth muscle relaxation, resulting in bronchodilation.

-

PDE4 Inhibition: PDE4 is predominantly expressed in inflammatory cells, including eosinophils, neutrophils, and lymphocytes. By inhibiting PDE4, Ensifentrine increases cAMP levels within these cells, which in turn suppresses their activation and the release of pro-inflammatory mediators. This leads to a reduction in airway inflammation.

The dual inhibition of both PDE3 and PDE4 is believed to have synergistic or additive effects, providing both immediate relief of bronchoconstriction and long-term control of airway inflammation.

Signaling Pathway of Ensifentrine in Airway Cells

Experimental Protocols for Animal Models of Asthma

The guinea pig is a well-established and relevant model for studying the pharmacology of asthma due to physiological similarities with human airways. The following protocols are based on ovalbumin (OVA)-induced allergic asthma models, which are commonly used to assess the efficacy of anti-inflammatory and bronchodilator agents.

Experimental Workflow for Efficacy Testing

Protocol 1: Ovalbumin-Induced Airway Inflammation in Guinea Pigs

This protocol is designed to induce a robust eosinophilic airway inflammation, suitable for testing the anti-inflammatory effects of Ensifentrine.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Al(OH)₃) as adjuvant

-

Sterile, pyrogen-free saline

-

Ensifentrine (or vehicle control)

-

Nebulizer and exposure chamber

-

Equipment for bronchoalveolar lavage (BAL)

-

Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

Procedure:

-

Sensitization:

-

On Day 1 and Day 5, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml saline containing 100 µg OVA and 100 mg Al(OH)₃[1].

-

-

Drug Administration:

-

Pre-treat animals with Ensifentrine or vehicle control prior to the allergen challenge. Based on preclinical studies, an oral dose of 10 mg/kg can be used[2]. Alternatively, for inhalation, a dry powder formulation (e.g., 2.5% Ensifentrine in micronized lactose) can be administered 1.5 hours before challenge[2].

-

-

Allergen Challenge:

-

On Day 15, place the conscious guinea pigs in an exposure chamber.

-

Challenge the animals with an aerosol of 0.1% OVA in saline for 1 hour using a nebulizer[3].

-

-

Endpoint Analysis (24 hours post-challenge):

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the animals and perform a tracheotomy.

-

Instill and withdraw a fixed volume of sterile saline (e.g., 2 x 5 ml) into the lungs via a tracheal cannula.

-

Collect the bronchoalveolar lavage fluid (BALF).

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

-

-

Expected Outcomes:

-

The OVA-challenged/vehicle-treated group should show a significant increase in the number and percentage of eosinophils in the BALF compared to saline-challenged controls.

-

Effective treatment with Ensifentrine is expected to significantly reduce the influx of eosinophils into the airways[2].

Protocol 2: Assessment of Airway Hyperresponsiveness (AHR) in OVA-Sensitized Guinea Pigs

This protocol assesses the ability of Ensifentrine to protect against the exaggerated bronchoconstrictor response to a stimulus, a key feature of asthma.

Materials:

-

In addition to materials in Protocol 1:

-

Whole-body plethysmography system for conscious animals.

-

Histamine or methacholine solution for bronchoprovocation.

Procedure:

-

Sensitization and Challenge:

-

Drug Administration:

-

Administer Ensifentrine or vehicle control as described in Protocol 1, prior to the OVA challenge.

-

-

AHR Measurement (24 hours post-challenge):

-

Place the conscious guinea pigs in the whole-body plethysmograph chambers and allow them to acclimatize.

-

Record baseline airway function (e.g., specific airway conductance, sGaw).

-

Expose the animals to an aerosol of a bronchoconstricting agent (e.g., 0.3 mM histamine) for a defined period[1][4].

-

Measure the change in airway function to determine the level of airway hyperresponsiveness.

-

Expected Outcomes:

-

OVA-sensitized and challenged animals treated with vehicle are expected to show a significantly greater bronchoconstrictor response (i.e., a larger decrease in sGaw) to histamine compared to control animals.

-

Treatment with Ensifentrine is expected to attenuate this hyperresponsive reaction, demonstrating its bronchoprotective effects.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of Ensifentrine on Inflammatory Cell Infiltration in BALF

| Treatment Group | Total Cells (x10⁵) | Eosinophils (%) | Neutrophils (%) | Macrophages (%) | Lymphocytes (%) |

| Saline Control | |||||

| OVA + Vehicle | |||||

| OVA + Ensifentrine (dose) | |||||

| OVA + Positive Control |

Table 2: Effect of Ensifentrine on Airway Hyperresponsiveness (AHR)

| Treatment Group | Baseline sGaw | % Decrease in sGaw post-Histamine |

| Saline Control | ||

| OVA + Vehicle | ||

| OVA + Ensifentrine (dose) | ||

| OVA + Positive Control |

Conclusion

Ensifentrine's dual PDE3/PDE4 inhibitory mechanism offers a novel approach to asthma therapy by concurrently targeting bronchodilation and airway inflammation. The protocols outlined above provide a framework for evaluating the preclinical efficacy of Ensifentrine in validated animal models of allergic asthma. The guinea pig model, in particular, is a valuable tool for assessing both the anti-inflammatory and bronchoprotective effects of this compound. Careful execution of these protocols and detailed analysis of the resulting data will be crucial in further characterizing the therapeutic potential of Ensifentrine for asthma.

References

- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 [9,10-dimethoxy-2(2,4,6-trimethylphenylimino)-3-(n-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one] and RPL565 [6,7-dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Dosage and administration of BI-L-239 in preclinical studies

Despite a comprehensive search of publicly available scientific literature and preclinical study databases, no specific information regarding the dosage, administration, or signaling pathways of a compound designated as BI-L-239 has been found.

This lack of available data prevents the creation of detailed application notes and protocols as requested. Preclinical data, which includes vital information on a compound's safety and efficacy profile before human trials, is often proprietary and may not be publicly disclosed until later stages of drug development or publication in scientific journals.

Researchers, scientists, and drug development professionals seeking information on BI-L-239 are advised to consult internal documentation if this is a compound under development within their organization. Alternatively, if "BI-L-239" is a potential misnomer or an alternative designation for a known investigational drug, providing the correct compound name would be necessary to retrieve the relevant preclinical data.

For general reference, preclinical studies for novel therapeutic agents typically involve a series of in vitro (cell-based) and in vivo (animal) experiments to determine the compound's mechanism of action, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and toxicological properties. These studies are fundamental in establishing a safe and effective starting dose for first-in-human clinical trials.

Without specific preclinical reports on BI-L-239, any attempt to provide dosage, administration protocols, or signaling pathway diagrams would be speculative and not based on scientific evidence. We will continue to monitor for any public disclosures or publications related to BI-L-239 and will provide updates as information becomes available.

Application of Enofelast in Studying Mast Cell Degranulation: Information Not Available

Following a comprehensive search of scientific literature and publicly available data, there is currently no information on the application of a compound named "Enofelast" for studying mast cell degranulation.

The search did identify a compound with a similar name, "Ofirnoflast," which is documented as a first-in-class inhibitor of the NLRP3 inflammasome. However, there is no information linking Ofirnoflast to direct studies on mast cell degranulation. Additionally, searches returned information on "enolase," a type of enzyme that has been identified as an allergen, but this is a distinct biological entity and not a therapeutic compound for studying mast cell function.

At present, the scientific community has not published any research on the use of this compound for the investigation of mast cell degranulation. Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this specific topic.

Researchers, scientists, and drug development professionals interested in studying mast cell degranulation are encouraged to consult literature on well-established compounds and methodologies for this area of research.

Application Notes and Protocols: Quantifying the Effect of Enofelast on 5-Lipoxygenase (5-LOX) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory responses and have been implicated in various diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2][4][5] Consequently, the inhibition of 5-LOX is a key therapeutic strategy for the development of new anti-inflammatory drugs.[2]

These application notes provide a detailed framework for quantifying the inhibitory effect of Enofelast, a putative 5-LOX inhibitor, on 5-LOX activity. The protocols outlined below describe two robust methods: a primary cell-free enzymatic assay and a secondary cell-based assay to assess the compound's efficacy in a more physiologically relevant context.

Signaling Pathway Overview: The 5-Lipoxygenase Cascade

Arachidonic acid, released from the cell membrane by phospholipase A2, is the primary substrate for the 5-LOX pathway.[6][7][8] 5-LOX, in conjunction with its activating protein, FLAP (5-Lipoxygenase-Activating Protein), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[9] This intermediate is then further metabolized to the unstable epoxide, leukotriene A4 (LTA4).[2][10] LTA4 serves as a branching point for the synthesis of other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] this compound is hypothesized to act as an inhibitor of 5-LOX, thereby reducing the production of these pro-inflammatory mediators.

Figure 1. The 5-Lipoxygenase (5-LOX) signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

Two primary methods are presented to quantify the inhibitory effect of this compound on 5-LOX activity.

Protocol 1: Cell-Free 5-LOX Enzymatic Assay (Spectrophotometric Method)

This protocol measures the direct inhibitory effect of this compound on purified 5-LOX enzyme by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Zileuton (positive control inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM ATP)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 234 nm

Experimental Workflow:

Figure 2. Experimental workflow for the cell-free 5-LOX enzymatic assay.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add 5-LOX enzyme to each well of a UV-transparent 96-well plate.

-

Add the diluted this compound, vehicle control (DMSO in assay buffer), or positive control (Zileuton) to the respective wells.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Immediately begin measuring the absorbance at 234 nm every 30 seconds for 10-15 minutes (kinetic mode) or after a fixed time point (endpoint mode).

-

Calculate the rate of reaction (change in absorbance over time) for each condition.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based 5-LOX Activity Assay (Leukotriene B4 ELISA)

This protocol measures the effect of this compound on 5-LOX activity within a cellular context by quantifying the production of a downstream product, Leukotriene B4 (LTB4), using an Enzyme-Linked Immunosorbent Assay (ELISA). Human polymorphonuclear leukocytes (PMNs) are a suitable cell type for this assay.

Materials:

-

Isolated human PMNs

-

This compound (test compound)

-

Zileuton (positive control inhibitor)

-

Calcium ionophore A23187 (cell stimulant)

-

Cell culture medium (e.g., RPMI 1640)

-

Leukotriene B4 (LTB4) ELISA kit

-

Multi-well cell culture plates

-

Centrifuge

-

Plate reader for ELISA

Experimental Workflow:

Figure 3. Experimental workflow for the cell-based 5-LOX activity assay.

Procedure:

-

Isolate human PMNs from whole blood using standard density gradient centrifugation methods.

-

Resuspend the cells in an appropriate culture medium and plate them in a multi-well plate.

-

Add serial dilutions of this compound, vehicle control, or positive control (Zileuton) to the cells.

-

Pre-incubate the plate at 37°C in a humidified incubator for 15 minutes.

-

Stimulate the cells with a calcium ionophore such as A23187 to induce the release of arachidonic acid and activation of the 5-LOX pathway.

-

Incubate for an additional 10 minutes at 37°C.

-

Terminate the reaction by centrifuging the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of LTB4 production for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation

The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Cell-Free 5-LOX Enzymatic Assay Data

| Compound | Concentration (µM) | Rate of Reaction (mAU/min) | % Inhibition |

| Vehicle | - | Value | 0 |

| This compound | Conc. 1 | Value | Value |

| Conc. 2 | Value | Value | |

| Conc. 3 | Value | Value | |

| Zileuton | Conc. X | Value | Value |

| IC50 | This compound | Value µM | |

| Zileuton | Value µM |

Table 2: Cell-Based LTB4 Production Data

| Compound | Concentration (µM) | LTB4 Concentration (pg/mL) | % Inhibition |

| Vehicle | - | Value | 0 |

| This compound | Conc. 1 | Value | Value |

| Conc. 2 | Value | Value | |

| Conc. 3 | Value | Value | |

| Zileuton | Conc. Y | Value | Value |

| IC50 | This compound | Value µM | |

| Zileuton | Value µM |

Conclusion

The protocols detailed in these application notes provide a comprehensive approach to quantifying the inhibitory effect of this compound on 5-LOX activity. By employing both cell-free and cell-based assays, researchers can obtain robust data on the compound's potency and cellular efficacy. The provided workflows, diagrams, and data tables offer a structured framework for conducting these experiments and presenting the results in a clear and concise manner. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent targeting the 5-LOX pathway.

References

- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 3. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]

- 4. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The potential link between atherosclerosis and the 5-lipoxygenase pathway: investigational agents with new implications for the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low Prostaglandin E2 but High Prostaglandin D2, a Paradoxical Dissociation in Arachidonic Acid Metabolism in Aspirin-Exacerbated Airway Disease: Role of Airway Epithelium [mdpi.com]

- 9. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]